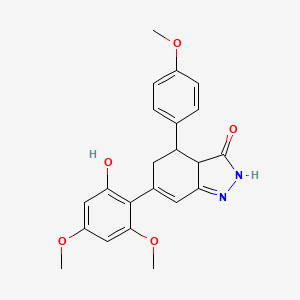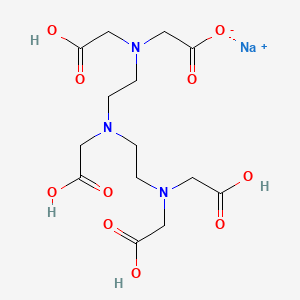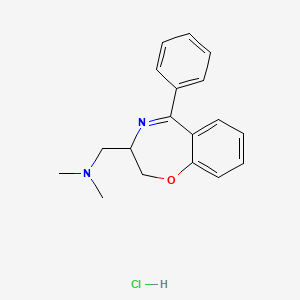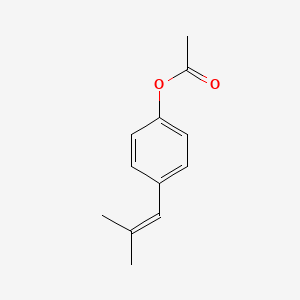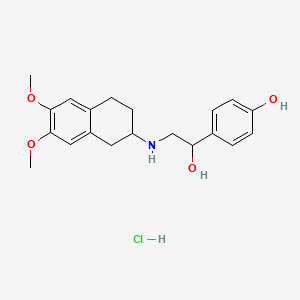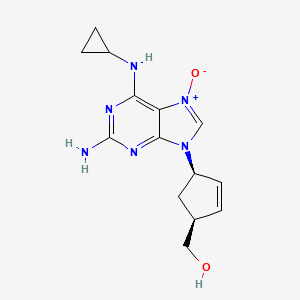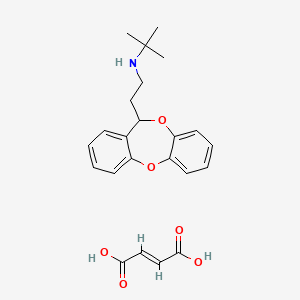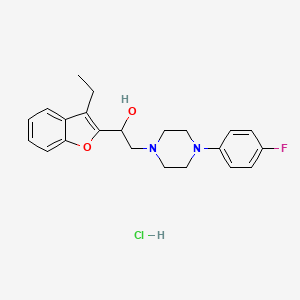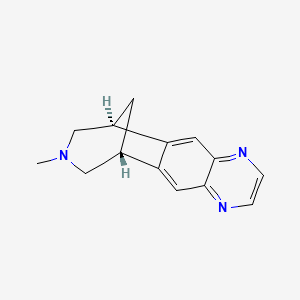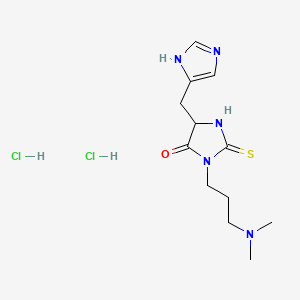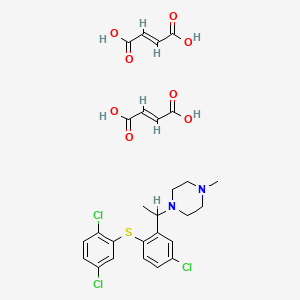
4-(1-(5-Chloro-2-((2,5-dichlorophenyl)thio)phenyl)ethyl)-1-methylpiperazine bismaleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-(5-Chloro-2-((2,5-dichlorophenyl)thio)phenyl)ethyl)-1-methylpiperazine bismaleate is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and a piperazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(5-Chloro-2-((2,5-dichlorophenyl)thio)phenyl)ethyl)-1-methylpiperazine bismaleate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the chlorination of phenyl rings, followed by the introduction of a thioether linkage. The final steps involve the formation of the piperazine ring and the addition of the bismaleate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-(5-Chloro-2-((2,5-dichlorophenyl)thio)phenyl)ethyl)-1-methylpiperazine bismaleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
4-(1-(5-Chloro-2-((2,5-dichlorophenyl)thio)phenyl)ethyl)-1-methylpiperazine bismaleate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(1-(5-Chloro-2-((2,5-dichlorophenyl)thio)phenyl)ethyl)-1-methylpiperazine bismaleate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other chlorinated phenyl derivatives and piperazine-based molecules. Examples include:
- 4-(1-(5-Chloro-2-phenyl)ethyl)-1-methylpiperazine
- 4-(1-(2,5-Dichlorophenyl)ethyl)-1-methylpiperazine
Uniqueness
The uniqueness of 4-(1-(5-Chloro-2-((2,5-dichlorophenyl)thio)phenyl)ethyl)-1-methylpiperazine bismaleate lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
112462-69-8 |
|---|---|
Molekularformel |
C27H29Cl3N2O8S |
Molekulargewicht |
647.9 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;1-[1-[5-chloro-2-(2,5-dichlorophenyl)sulfanylphenyl]ethyl]-4-methylpiperazine |
InChI |
InChI=1S/C19H21Cl3N2S.2C4H4O4/c1-13(24-9-7-23(2)8-10-24)16-11-14(20)4-6-18(16)25-19-12-15(21)3-5-17(19)22;2*5-3(6)1-2-4(7)8/h3-6,11-13H,7-10H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
InChI-Schlüssel |
YPWRCJZWNILQET-LVEZLNDCSA-N |
Isomerische SMILES |
CC(N1CCN(CC1)C)C2=C(C=CC(=C2)Cl)SC3=C(C=CC(=C3)Cl)Cl.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
CC(C1=C(C=CC(=C1)Cl)SC2=C(C=CC(=C2)Cl)Cl)N3CCN(CC3)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



